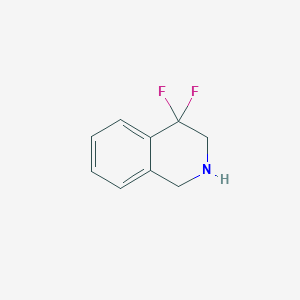

4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinoline (THIQ), which is a key building block in the structure of drugs and natural alkaloids . THIQ and its derivatives possess widespread biochemical, pharmaceutical, and biological properties .

Synthesis Analysis

The synthesis of THIQ derivatives has been a subject of interest in recent studies . A two-step procedure has been developed for the synthesis of 1,2,3,4-tetrahydroquinolines, which includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination .Chemical Reactions Analysis

The chemical reactions involving THIQ derivatives have been classified into two main categories: C1-Functionalization and C1-Functionalization with annulation . These categories are further subdivided based on the type of substituents at the 1-position of the synthesized THIQs .Aplicaciones Científicas De Investigación

- Chalcogen bonds play a crucial role in molecular interactions. Researchers have investigated the rotational spectrum of the 2,2,4,4-tetrafluoro-1,3-dithietane⋯water complex using high-resolution rotational spectroscopy. This complex is linked through a dominant S⋯O chalcogen bond , with secondary F⋯O interactions contributing to its stability .

- Arylboronic acids , including 4,4-difluoro-1,2,3,4-tetrahydroisoquinoline, have been widely used in BNCT. This therapy selectively targets cancer cells by delivering boron-10 nuclei, which capture thermal neutrons and release high-energy particles, damaging tumor tissue while sparing healthy cells .

- Researchers have synthesized the core compound of the BODIPY dye class , specifically 4,4′-Difluoro-4,4′-dichloro-3,3′-diethyl-2,2′-thiadicarbocyanine , which is essential for fluorescence studies. BODIPY dyes find applications in imaging, sensors, and biological labeling .

- The optoelectronic properties of 4,4-difluoro-8-(cyanoethyl)quinoline have been explored. Substituting sulfur (S) or selenium (Se) for oxygen (O) in specific positions affects the dielectric constant (ε1). These insights contribute to designing novel materials for electronic devices .

- 4,4-Difluoro-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene-8-yl (Me 4-BODIPY-8) residue has been incorporated into fatty acids. These fluorescently labeled lipids are valuable tools for studying lipid metabolism, membrane dynamics, and lipid-protein interactions .

Chalcogen Bonding Studies

Boron Neutron Capture Therapy (BNCT)

Fluorescent Dye Synthesis

Optoelectronic Materials

Fluorescently Labeled Lipids

Direcciones Futuras

Propiedades

IUPAC Name |

4,4-difluoro-2,3-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N/c10-9(11)6-12-5-7-3-1-2-4-8(7)9/h1-4,12H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWKAQOYHYDALU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(CN1)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2541635.png)

![3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2541637.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2541638.png)

![2-Oxabicyclo[3.1.1]heptane-4-carbaldehyde](/img/structure/B2541639.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(4-methyl-3-nitrobenzamido)benzofuran-2-carboxamide](/img/structure/B2541644.png)

![2,2,2-trifluoro-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]acetamide](/img/structure/B2541646.png)

![5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2541649.png)

![(E)-N-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2541650.png)

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2541653.png)

![6-Bromo-N-[(4-methoxyphenyl)methyl]quinolin-2-amine](/img/structure/B2541654.png)